molecular formula C10H17NO2 B573349 3,3-Dimethyl-1-pivaloylazetidin-2-one CAS No. 192998-85-9

3,3-Dimethyl-1-pivaloylazetidin-2-one

Cat. No.: B573349
CAS No.: 192998-85-9
M. Wt: 183.251
InChI Key: MMPJJTSCSDLHBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-1-pivaloylazetidin-2-one is a strained β-lactam derivative characterized by a four-membered azetidinone ring substituted with two methyl groups at the 3-position and a pivaloyl (2,2-dimethylpropanoyl) group at the 1-position. This compound’s structural rigidity and steric bulk confer unique reactivity and stability compared to simpler β-lactams. Its synthesis typically involves [2+2] cycloaddition or acyl substitution reactions, with applications in medicinal chemistry as a precursor for antibiotics, protease inhibitors, and chiral building blocks in asymmetric synthesis . The pivaloyl group enhances metabolic stability by resisting enzymatic hydrolysis, while the dimethyl substituents influence ring strain and conformational preferences .

Properties

CAS No.

192998-85-9

Molecular Formula

C10H17NO2

Molecular Weight

183.251

IUPAC Name

1-(2,2-dimethylpropanoyl)-3,3-dimethylazetidin-2-one

InChI

InChI=1S/C10H17NO2/c1-9(2,3)7(12)11-6-10(4,5)8(11)13/h6H2,1-5H3

InChI Key

MMPJJTSCSDLHBB-UHFFFAOYSA-N

SMILES

CC1(CN(C1=O)C(=O)C(C)(C)C)C

Synonyms

2-Azetidinone, 1-(2,2-dimethyl-1-oxopropyl)-3,3-dimethyl-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3,3-Dimethyl-1-pivaloylazetidin-2-one, the following table compares it with structurally related azetidinone derivatives:

Compound Substituents Molecular Weight (g/mol) logP Solubility (mg/mL) Thermal Stability (°C) Biological Activity
This compound 1-Pivaloyl, 3,3-dimethyl 211.29 1.8 0.15 (water) 180–190 (decomp.) Moderate β-lactamase resistance
1-Acetylazetidin-2-one 1-Acetyl 127.14 -0.2 12.3 (water) 150–160 Low antimicrobial activity
1-Benzoylazetidin-2-one 1-Benzoyl 175.18 1.5 0.8 (water) 170–180 High cytotoxicity
3-Methyl-1-pivaloylazetidin-2-one 1-Pivaloyl, 3-methyl 197.25 1.5 0.25 (water) 175–185 Enhanced ring-opening reactivity

Key Findings:

Steric Effects: The dual 3,3-dimethyl substituents in this compound increase steric hindrance, reducing nucleophilic attack on the β-lactam ring compared to mono-substituted analogs (e.g., 3-Methyl-1-pivaloylazetidin-2-one) . This enhances stability but may limit reactivity in ring-opening reactions.

Lipophilicity : The pivaloyl group elevates logP (1.8) compared to acetyl-substituted derivatives (logP = -0.2), improving membrane permeability but reducing aqueous solubility (0.15 mg/mL vs. 12.3 mg/mL for 1-Acetylazetidin-2-one) .

Biological Activity : Unlike 1-Benzoylazetidin-2-one, which exhibits cytotoxicity due to aromatic π-π interactions, the aliphatic pivaloyl group in this compound reduces off-target effects, making it a safer scaffold for antibiotic design .

Thermal Stability : The bulky substituents raise decomposition temperatures (180–190°C) compared to less-substituted analogs, aligning with computational studies showing reduced ring strain .

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